

Physical and chemical properties of n-pentanesulfonamide

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Compound of Interest

Compound Name: *Pentane-1-sulfonamide*

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An In-depth Technical Guide to n-Pentanesulfonamide: Physical and Chemical Properties

Introduction

n-Pentanesulfonamide is a primary sulfonamide compound that serves as a valuable building block in organic synthesis and medicinal chemistry. The sulfonamide functional group is a key structural motif found in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.^{[1][2]} This guide provides a comprehensive overview of the physical, chemical, and biological properties of n-pentanesulfonamide, along with relevant experimental protocols and data visualizations to support researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical properties of n-pentanesulfonamide are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Reference
IUPAC Name	pentane-1-sulfonamide	[3]
Molecular Formula	C5H13NO2S	[3]
Molecular Weight	151.23 g/mol	[3]
CAS Number	52960-14-2	[3]
Appearance	Not specified (likely a solid at room temperature)	
XLogP3-AA	0.7	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	4	[3]
Topological Polar Surface Area	68.5 Å ²	[3]
Exact Mass	151.066700 g/mol	[3]
Monoisotopic Mass	151.066700 g/mol	[3]
pKa	The pKa of the sulfonamide proton is weakly acidic, generally around 10.4 for aromatic sulfonamides. The alkyl chain in n-pentanesulfonamide would likely result in a slightly higher pKa.[4]	

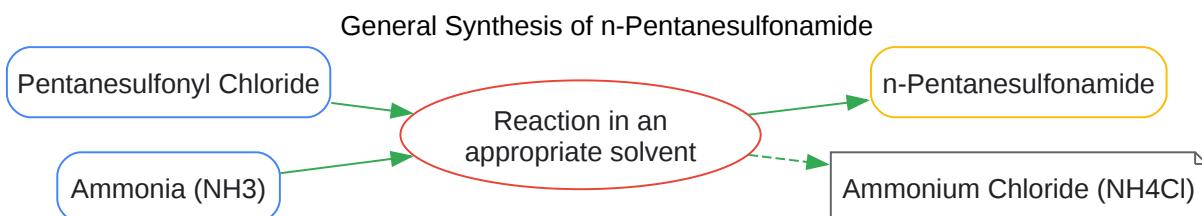
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of n-pentanesulfonamide.

- Infrared (IR) Spectroscopy: The IR spectrum of a primary sulfonamide like n-pentanesulfonamide would exhibit characteristic absorption bands. Asymmetric and symmetric stretching vibrations of the SO₂ group are expected in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively.[5] The N-H stretching vibrations of the primary sulfonamide group typically appear in the region of 3349–3144 cm⁻¹.[5] The S-N bond stretching vibrations are observed around 914–895 cm⁻¹.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum would show signals corresponding to the protons of the pentyl chain. The protons on the carbon adjacent to the sulfonyl group would be the most deshielded. The protons of the sulfonamide NH₂ group would appear as a singlet.[5]
 - ¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms of the pentyl group. The chemical shifts would be influenced by their proximity to the electron-withdrawing sulfonamide group.[5]
- Mass Spectrometry: Mass spectrometry would confirm the molecular weight of n-pentanesulfonamide. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.[5]

Synthesis

The synthesis of primary sulfonamides such as n-pentanesulfonamide can be achieved through several established methods. A common and straightforward approach involves the reaction of a sulfonyl chloride with ammonia.[6]



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Caption: General reaction pathway for the synthesis of n-pentanesulfonamide.

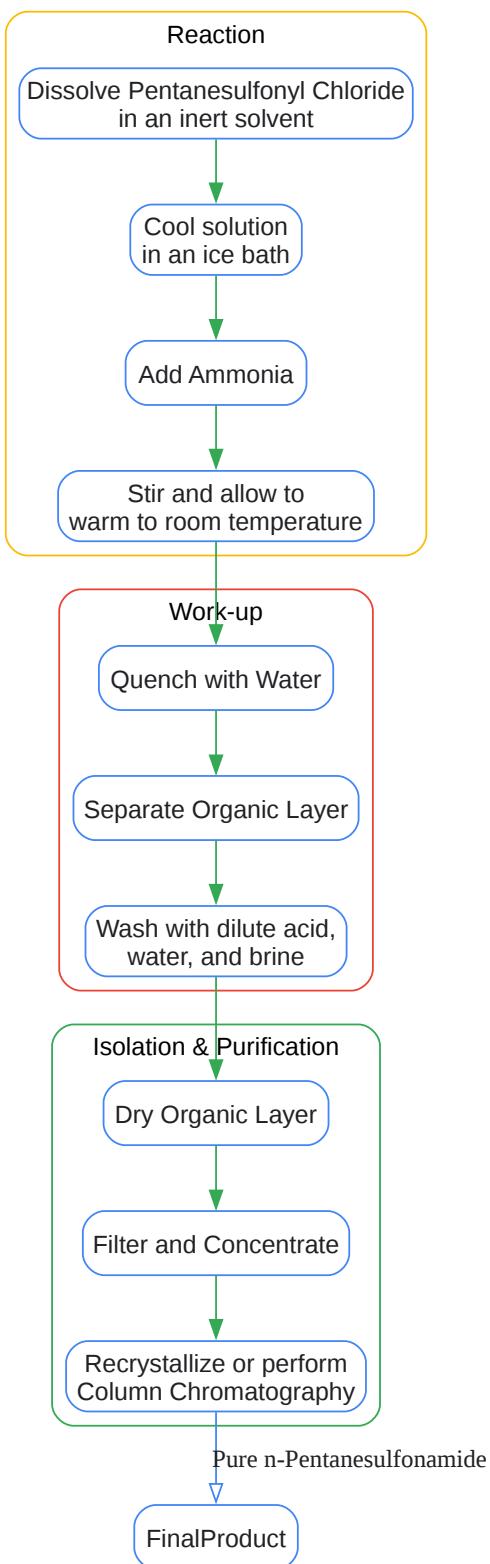
Experimental Protocols

General Protocol for the Synthesis of n-Pentanesulfonamide:

This protocol outlines a general procedure for the synthesis of n-pentanesulfonamide from pentanesulfonyl chloride and ammonia.

- **Reaction Setup:** In a reaction vessel equipped with a stirrer and under a fume hood, dissolve pentanesulfonyl chloride in a suitable inert solvent such as dichloromethane or diethyl ether.
- **Addition of Ammonia:** Cool the solution in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent dropwise while maintaining the low temperature.
- **Reaction:** Allow the reaction mixture to stir at a low temperature for a specified period, followed by warming to room temperature to ensure the reaction goes to completion.
- **Work-up:** Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid, water, and brine.
- **Isolation and Purification:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. The crude n-pentanesulfonamide can be purified by recrystallization or column chromatography.

Experimental Workflow for n-Pentanesulfonamide Synthesis

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Caption: A step-by-step workflow for the synthesis and purification of n-pentanesulfonamide.

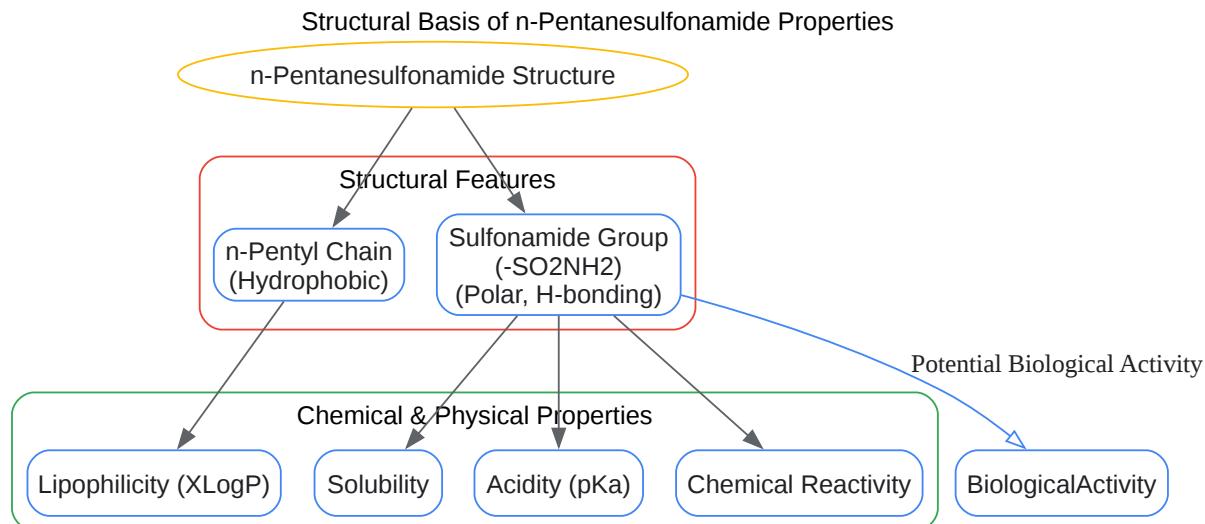
Biological Activity

Sulfonamide-containing compounds are known to exhibit a wide range of biological activities.[\[1\]](#)

While specific studies on the biological activity of n-pentanesulfonamide are not extensively documented in the provided search results, the general class of sulfonamides has been reported to possess:

- Antibacterial properties[\[1\]](#)
- Anticancer activity[\[1\]](#)[\[7\]](#)
- Anticonvulsant effects[\[1\]](#)
- Diuretic properties[\[4\]](#)
- Enzyme inhibition, particularly against carbonic anhydrase and cholinesterases[\[8\]](#)

The biological activity of sulfonamides is often attributed to their ability to mimic p-aminobenzoic acid (PABA), an essential nutrient for bacterial synthesis of folic acid. The structural and electronic properties of the sulfonamide group are key to its therapeutic effects.[\[4\]](#)



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Caption: Relationship between the structural features of n-pentanesulfonamide and its properties.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, n-pentanesulfonamide is associated with the following hazards[3]:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-

ventilated area or a fume hood.

Conclusion

n-Pentanesulfonamide is a compound with well-defined physical and chemical properties that make it a useful intermediate in synthetic chemistry. Its structural features, particularly the sulfonamide group, suggest potential for a range of biological activities, aligning with the broader class of sulfonamide-containing molecules. This guide provides foundational information to aid researchers in the effective utilization and further investigation of n-pentanesulfonamide in their scientific endeavors.

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